molecular formula C19H25N3O2 B2935266 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922928-13-0

6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2935266
CAS No.: 922928-13-0
M. Wt: 327.428
InChI Key: RHPOIUJNXFUSBT-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the ethoxyphenyl and piperidinyl groups in its structure suggests that it may have interesting pharmacological properties.

Scientific Research Applications

Structural and Electronic Properties

Research into similar compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has provided insights into their structural and electronic properties. X-ray diffraction studies suggest a limited inclination of the phenyl ring when ortho-substituted, with a notable delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This structural configuration suggests critical orientations for the piperidine-like group due to this delocalization, offering potential applications in the design of compounds with specific electronic properties (Georges et al., 1989).

Synthesis and Biological Activities

A diverse range of substituted pyridine derivatives, prepared from precursors such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown significant analgesic and antiparkinsonian activities. These activities are comparable to those of established drugs like Valdecoxib® and Benzatropine®, highlighting the therapeutic potential of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Antibacterial Applications

The synthesis of novel thieno[2,3-c]pyridazines has demonstrated effective antibacterial activities. Starting materials such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have been utilized to produce compounds that show significant inhibition against various bacterial strains, suggesting a potential for the development of new antibacterial agents (Al-Kamali et al., 2014).

Herbicidal and Insecticidal Applications

Research into pyridazine derivatives has also extended into the agricultural sector, where novel compounds exhibit strong herbicidal and insecticidal activities. For example, 4-(3-trifluoromethylphenyl)pyridazine derivatives have shown significant efficacy in bleaching and controlling weeds, with certain compounds demonstrating herbicidal activities comparable or superior to commercial products against dicotyledonous plants. This highlights the potential of such compounds in developing new agricultural chemicals (Xu et al., 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives in a substitution reaction.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or ethoxyphenyl groups.

    Reduction: Reduction reactions could target the dihydropyridazinone core, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).

Major Products

The major products of

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOIUJNXFUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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